molecular formula C8H19N B14235041 N-ethyl-N,3-dimethylbutan-1-amine CAS No. 500003-01-0

N-ethyl-N,3-dimethylbutan-1-amine

Cat. No.: B14235041
CAS No.: 500003-01-0
M. Wt: 129.24 g/mol
InChI Key: KTJILDWKDVCFOT-UHFFFAOYSA-N
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Description

N-ethyl-N,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It is a tertiary amine, characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N,3-dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: N,N-dimethylbutan-1-amine

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Conditions: Basic medium, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetone.

    :

    Reaction: N,N-dimethylbutan-1-amine+ethyl halideThis compound+halide salt\text{N,N-dimethylbutan-1-amine} + \text{ethyl halide} \rightarrow \text{this compound} + \text{halide salt} N,N-dimethylbutan-1-amine+ethyl halide→this compound+halide salt

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl halides under basic or acidic conditions.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-ethyl-N,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-ethyl-N,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbutan-1-amine: A closely related compound with similar structural features but lacking the ethyl group.

    N-ethyl-N-methylbutan-1-amine: Another related compound with one less methyl group.

Uniqueness

N-ethyl-N,3-dimethylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

500003-01-0

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N-ethyl-N,3-dimethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-5-9(4)7-6-8(2)3/h8H,5-7H2,1-4H3

InChI Key

KTJILDWKDVCFOT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC(C)C

Origin of Product

United States

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